
2-(4,4-Diphenyl-3-butenyl)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Diphenyl-3-butenyl)toluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a toluene moiety substituted with a 4,4-diphenyl-3-butenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Diphenyl-3-butenyl)toluene typically involves multi-step organic reactions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form a tertiary alcohol intermediate. This intermediate is then subjected to deprotection under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
2-(4,4-Diphenyl-3-butenyl)toluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the toluene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 2-(4,4-Diphenyl-3-butenyl)toluene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s aromatic and butenyl groups may enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
4,4-Diphenyl-3-buten-2-one: This compound shares the diphenyl-butenyl structure but differs in the presence of a ketone group instead of a toluene moiety
4-(4,4-Diphenyl-3-butenyl)-2-piperazinecarboxylic acid dihydrochloride: This derivative contains a piperazine ring and is used in pharmaceutical applications.
Uniqueness
2-(4,4-Diphenyl-3-butenyl)toluene is unique due to its specific combination of aromatic and aliphatic features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
649556-14-9 |
|---|---|
分子式 |
C23H22 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-(4,4-diphenylbut-3-enyl)-2-methylbenzene |
InChI |
InChI=1S/C23H22/c1-19-11-8-9-12-20(19)17-10-18-23(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-9,11-16,18H,10,17H2,1H3 |
InChI 键 |
YDZHJFUJZXEDDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


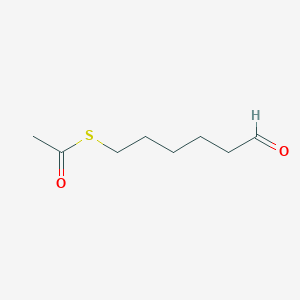
![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)
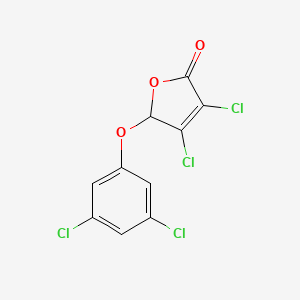
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)
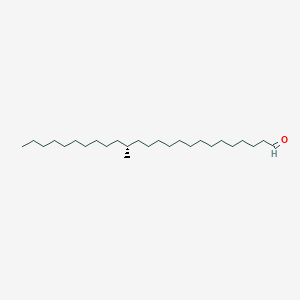

![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)

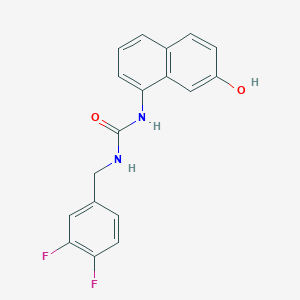

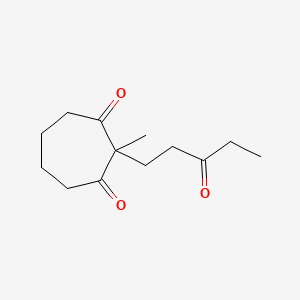
![6-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170716.png)
![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)

